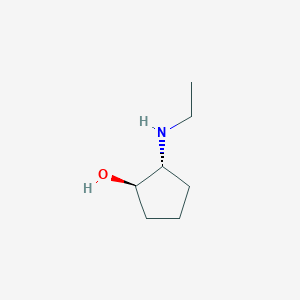
rac-(1R,2R)-2-(ethylamino)cyclopentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(1R,2R)-2-(ethylamino)cyclopentan-1-ol: is a chiral compound with a cyclopentane ring substituted with an ethylamino group and a hydroxyl group The “rac-” prefix indicates that it is a racemic mixture, containing equal amounts of both enantiomers
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with cyclopentanone as the starting material.
Step 1 Formation of the Amino Alcohol: Cyclopentanone undergoes reductive amination with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride. This step introduces the ethylamino group.
Step 2 Stereoselective Reduction: The intermediate is then subjected to stereoselective reduction to introduce the hydroxyl group at the 1-position, yielding rac-(1R,2R)-2-(ethylamino)cyclopentan-1-ol.
Industrial Production Methods
In an industrial setting, the synthesis might involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and specific reaction conditions are fine-tuned to ensure high stereoselectivity and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can undergo further reduction to form different derivatives, depending on the reducing agents used.
Substitution: The ethylamino group can participate in substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO₄, or Jones reagent.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of 2-(ethylamino)cyclopentanone.
Reduction: Formation of various reduced derivatives depending on the specific conditions.
Substitution: Formation of substituted cyclopentane derivatives.
Applications De Recherche Scientifique
Chemistry
Chiral Synthesis: Used as a chiral building block in the synthesis of more complex molecules.
Catalysis: Potential use in asymmetric catalysis due to its chiral nature.
Biology
Enzyme Inhibition: Studied for its potential to inhibit certain enzymes due to its structural similarity to natural substrates.
Receptor Binding: Investigated for binding to specific receptors in biological systems.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly those targeting neurological pathways.
Industry
Material Science:
Agriculture: Investigated for use in agrochemicals due to its bioactivity.
Mécanisme D'action
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The ethylamino group can form hydrogen bonds and electrostatic interactions, while the hydroxyl group can participate in additional hydrogen bonding, enhancing binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2R)-2-(methylamino)cyclopentan-1-ol: Similar structure but with a methyl group instead of an ethyl group.
(1R,2R)-2-(propylamino)cyclopentan-1-ol: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness
rac-(1R,2R)-2-(ethylamino)cyclopentan-1-ol is unique due to its specific combination of an ethylamino group and a hydroxyl group on a cyclopentane ring, which imparts distinct chemical and biological properties compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
1354425-29-8; 1845825-51-5 |
|---|---|
Formule moléculaire |
C7H15NO |
Poids moléculaire |
129.203 |
Nom IUPAC |
(1R,2R)-2-(ethylamino)cyclopentan-1-ol |
InChI |
InChI=1S/C7H15NO/c1-2-8-6-4-3-5-7(6)9/h6-9H,2-5H2,1H3/t6-,7-/m1/s1 |
Clé InChI |
UBDXCTQZLNZRCF-RNFRBKRXSA-N |
SMILES |
CCNC1CCCC1O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


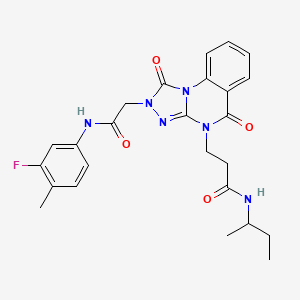
![2-[({[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]benzoic acid](/img/structure/B2619343.png)

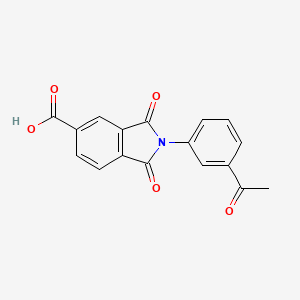
![N-(2,5-dimethylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2619348.png)
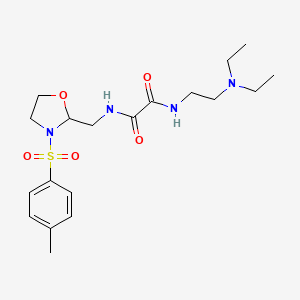
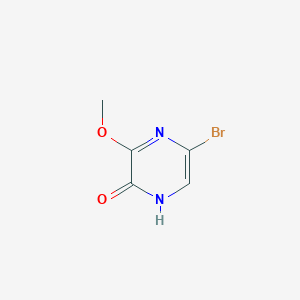
![2-{6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-[(4-chlorophenyl)methyl]acetamide](/img/structure/B2619357.png)
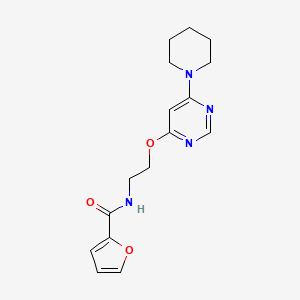
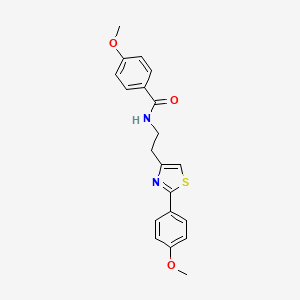
![3-(1-(3-(phenylthio)propanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2619361.png)
![4-(2-(2-oxo-4-thioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)ethyl)benzenesulfonamide](/img/structure/B2619362.png)

![(Z)-3-[3-[(4-Bromophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2619364.png)
